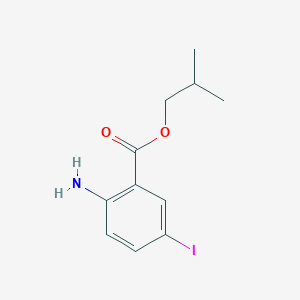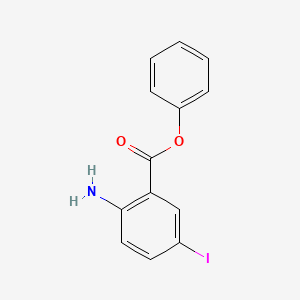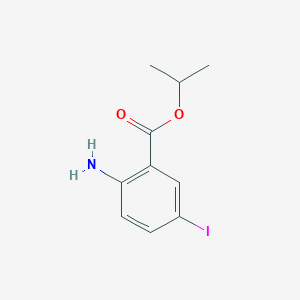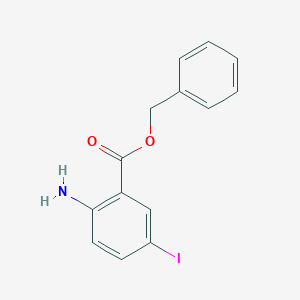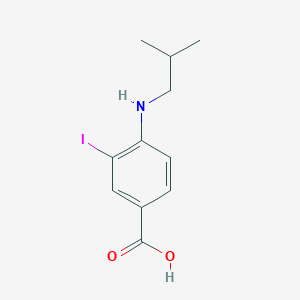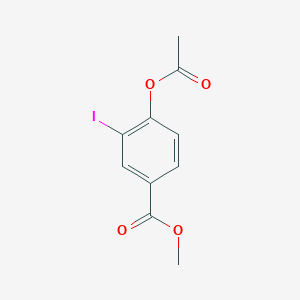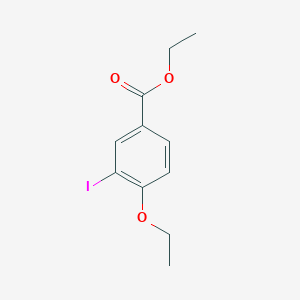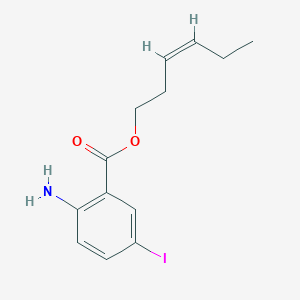
(Z)-hex-3-enyl 2-amino-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-hex-3-enyl 2-amino-5-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hex-3-enyl group attached to the ester functionality, along with an amino group and an iodine atom on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hex-3-enyl 2-amino-5-iodobenzoate typically involves the esterification of 2-amino-5-iodobenzoic acid with (Z)-hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-hex-3-enyl 2-amino-5-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the ester and amino functionalities.
Substitution: The iodine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-hex-3-enyl 2-amino-5-iodobenzoate is used as a building block for the synthesis of more complex molecules
Biology
The compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems. Its amino group allows for potential interactions with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. The presence of the iodine atom suggests possible applications in radiopharmaceuticals for imaging or treatment purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-hex-3-enyl 2-amino-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl 2-amino-5-iodobenzoate: Similar structure but lacks the double bond in the hexyl chain.
(Z)-hex-3-enyl 2-amino-4-iodobenzoate: Similar structure but with the iodine atom at a different position on the benzene ring.
(Z)-hex-3-enyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
(Z)-hex-3-enyl 2-amino-5-iodobenzoate is unique due to the specific positioning of the iodine atom and the (Z)-configuration of the hex-3-enyl group
Propriétés
Numéro CAS |
1131605-46-3 |
|---|---|
Formule moléculaire |
C13H16INO2 |
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
hex-3-enyl 2-amino-5-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3 |
Clé InChI |
KJYGJPOLIBEYPT-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |
SMILES isomérique |
CC/C=C\CCOC(=O)C1=C(C=CC(=C1)I)N |
SMILES canonique |
CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3184813.png)
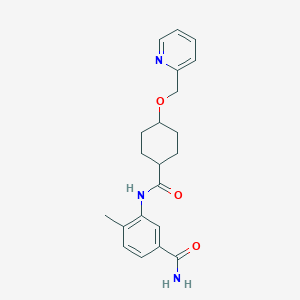
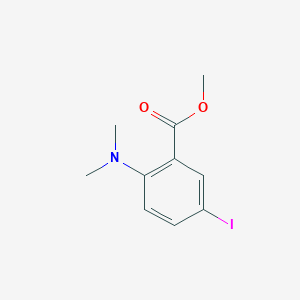

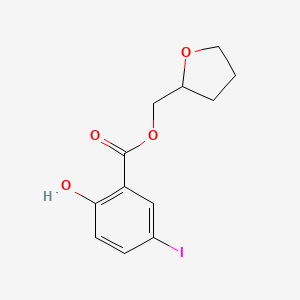
![1-allyl-6-iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3184873.png)
